
2,2,3,3,4,5,5,5-Octafluoro-4-(trifluoromethyl)pentanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,4,5,5,5-Octafluoro-4-(trifluoromethyl)pentanoyl chloride is a highly fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to solvents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,5,5,5-Octafluoro-4-(trifluoromethyl)pentanoyl chloride typically involves the fluorination of precursor compounds. One common method is the reaction of 2,2,3,3,4,5,5,5-Octafluoro-4-(trifluoromethyl)pentanoic acid with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:
C6HF11O2+SOCl2→C6HF11OCl+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to handle the exothermic nature of the reaction. The use of advanced fluorination techniques and catalysts can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3,4,5,5,5-Octafluoro-4-(trifluoromethyl)pentanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,2,3,3,4,5,5,5-Octafluoro-4-(trifluoromethyl)pentanoic acid.
Reduction: It can be reduced to form alcohol derivatives under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, tetrahydrofuran (THF)
Catalysts: Lewis acids, bases
Major Products
Amides: Formed from reaction with amines
Esters: Formed from reaction with alcohols
Acids: Formed from hydrolysis
Wissenschaftliche Forschungsanwendungen
2,2,3,3,4,5,5,5-Octafluoro-4-(trifluoromethyl)pentanoyl chloride is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of fluorinated compounds.
Biology: Investigated for its potential use in modifying biological molecules to enhance stability and activity.
Medicine: Explored for its role in drug development, particularly in creating compounds with improved pharmacokinetic properties.
Industry: Applied in the production of specialty chemicals and materials with high thermal and chemical resistance.
Wirkmechanismus
The mechanism of action of 2,2,3,3,4,5,5,5-Octafluoro-4-(trifluoromethyl)pentanoyl chloride involves its reactivity with nucleophiles. The electron-withdrawing effect of the fluorine atoms makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This property is exploited in various synthetic applications to form stable fluorinated products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
- 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
Uniqueness
2,2,3,3,4,5,5,5-Octafluoro-4-(trifluoromethyl)pentanoyl chloride is unique due to its high degree of fluorination and the presence of a trifluoromethyl group. This combination imparts exceptional stability and reactivity, making it valuable in specialized applications where other compounds may not perform as effectively.
Eigenschaften
CAS-Nummer |
88639-59-2 |
|---|---|
Molekularformel |
C6ClF11O |
Molekulargewicht |
332.50 g/mol |
IUPAC-Name |
2,2,3,3,4,5,5,5-octafluoro-4-(trifluoromethyl)pentanoyl chloride |
InChI |
InChI=1S/C6ClF11O/c7-1(19)2(8,9)4(11,12)3(10,5(13,14)15)6(16,17)18 |
InChI-Schlüssel |
UBFSXPMSMVXQKO-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


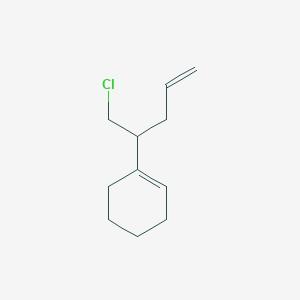


![N,N-Dimethyl-N'-[3-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14394305.png)


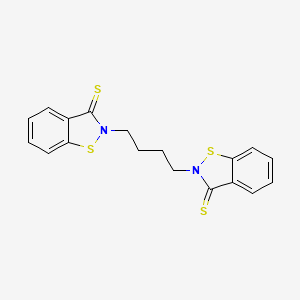
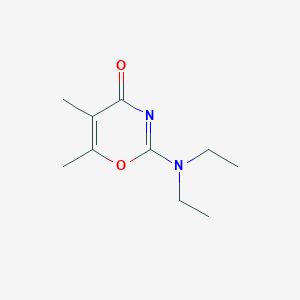
![3-{[3-(3-Aminophenyl)propyl]amino}propane-1-sulfonic acid](/img/structure/B14394324.png)
![2-[Bis(4-fluorophenyl)methylidene]-1lambda~4~,3-dithian-1-one](/img/structure/B14394334.png)

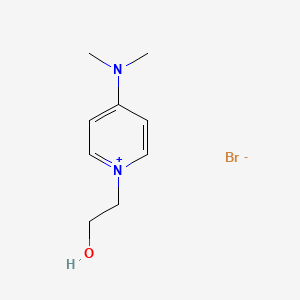
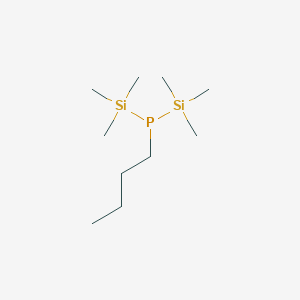
![1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione](/img/structure/B14394369.png)
